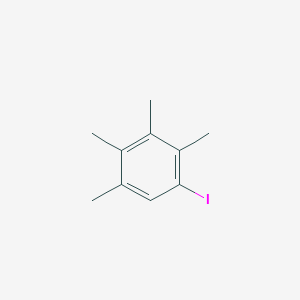

1-Iodo-2,3,4,5-tetramethylbenzene

Description

BenchChem offers high-quality 1-Iodo-2,3,4,5-tetramethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-2,3,4,5-tetramethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2,3,4,5-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTRAAIJGQNXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380301 | |

| Record name | 1-iodo-2,3,4,5-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54509-71-6 | |

| Record name | 1-Iodo-2,3,4,5-tetramethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54509-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-iodo-2,3,4,5-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of 1-Iodo-2,3,4,5-tetramethylbenzene

An In-depth Technical Guide to 1-Iodo-2,3,4,5-tetramethylbenzene: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Iodo-2,3,4,5-tetramethylbenzene, a key intermediate in advanced organic synthesis. The document details its chemical structure, physicochemical properties, and spectroscopic signature. A robust, field-proven protocol for its synthesis via electrophilic iodination of 1,2,3,4-tetramethylbenzene (prehnitene) is presented, with a focus on the causal factors influencing reaction outcomes. The guide further explores the compound's reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, and its potential applications in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical building block.

Introduction: The Strategic Value of Polysubstituted Aryl Iodides

Halogenated aromatic compounds are a cornerstone of modern organic chemistry, serving as versatile precursors for the construction of complex molecular architectures.[1] Among these, aryl iodides are particularly prized for their high reactivity in a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[2][3] The carbon-iodine bond, being the least electronegative and longest of the carbon-halogen bonds, is readily activated, making iodoarenes superior substrates for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][4][5]

1-Iodo-2,3,4,5-tetramethylbenzene, also known as iodoprehnitene, is a unique member of this class. Its structure features a sterically crowded and electron-rich benzene ring, a combination that imparts distinct reactivity and makes it an invaluable building block for accessing highly substituted aromatic systems. The four electron-donating methyl groups enhance the nucleophilicity of the aromatic ring and influence the electronic properties of the C-I bond, while the steric hindrance introduced by the ortho-methyl groups can be strategically exploited to control reaction selectivity.[1]

This guide offers an in-depth exploration of 1-Iodo-2,3,4,5-tetramethylbenzene, from its fundamental properties to its synthesis and application, providing researchers and developers with the critical information needed to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is essential for its effective use in a laboratory setting. While experimental data for 1-Iodo-2,3,4,5-tetramethylbenzene is not extensively reported, a reliable profile can be constructed from available data on its isomers and parent compounds.

Physical Properties

The physical properties of 1-Iodo-2,3,4,5-tetramethylbenzene are summarized in the table below. It is important to note that some of these values are estimated based on the properties of its isomers, such as 1-Iodo-2,3,5,6-tetramethylbenzene (iododurene), and the parent hydrocarbon, 1,2,3,4-tetramethylbenzene (prehnitene). The high degree of substitution and the presence of the heavy iodine atom suggest that it is a solid at room temperature with low water solubility, a common characteristic of aromatic hydrocarbons.[6]

| Property | Value | Source/Basis |

| IUPAC Name | 1-Iodo-2,3,4,5-tetramethylbenzene | - |

| Synonyms | Iodoprehnitene | - |

| CAS Number | 54509-71-6 | [7] |

| Molecular Formula | C₁₀H₁₃I | [7] |

| Molecular Weight | 260.12 g/mol | [7] |

| Appearance | White to off-white crystalline solid (predicted) | Based on isomers |

| Melting Point | 78 - 80 °C (for isomer iododurene) | [8] |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., chloroform, dichloromethane, toluene, THF) | [6] |

Spectroscopic Signature

The following is a predicted spectroscopic analysis for 1-Iodo-2,3,4,5-tetramethylbenzene, based on established principles of NMR, IR, and mass spectrometry, and data from analogous compounds.[9]

-

¹H NMR (predicted, 400 MHz, CDCl₃):

-

δ ~7.0-7.2 ppm (s, 1H): Aromatic proton (C6-H). The singlet multiplicity is due to the absence of adjacent protons.

-

δ ~2.4-2.5 ppm (s, 3H): Methyl protons (C5-CH₃).

-

δ ~2.2-2.3 ppm (s, 9H): Overlapping singlets for the remaining three methyl groups (C2-CH₃, C3-CH₃, C4-CH₃).

-

-

¹³C NMR (predicted, 101 MHz, CDCl₃):

-

δ ~140-145 ppm: Quaternary aromatic carbon attached to iodine (C1).

-

δ ~135-140 ppm (4 signals): Quaternary aromatic carbons attached to methyl groups (C2, C3, C4, C5).

-

δ ~130-135 ppm: Aromatic CH (C6).

-

δ ~20-25 ppm (4 signals): Methyl carbons.

-

-

Infrared (IR) Spectroscopy (predicted, KBr pellet):

-

3050-3000 cm⁻¹: C-H stretching (aromatic).

-

2980-2850 cm⁻¹: C-H stretching (aliphatic, methyl groups).

-

1600-1450 cm⁻¹: C=C stretching (aromatic ring).

-

~850 cm⁻¹: C-H out-of-plane bending for an isolated aromatic hydrogen.

-

~550-600 cm⁻¹: C-I stretching.

-

-

Mass Spectrometry (MS) (predicted, EI):

-

m/z 260: Molecular ion peak [M]⁺.

-

m/z 245: [M-CH₃]⁺, loss of a methyl group.

-

m/z 133: [M-I]⁺, loss of the iodine atom, resulting in the tetramethylbenzene cation.

-

m/z 127: I⁺, iodine cation.

-

Synthesis of 1-Iodo-2,3,4,5-tetramethylbenzene

The most direct and efficient method for the synthesis of 1-Iodo-2,3,4,5-tetramethylbenzene is the electrophilic aromatic substitution (SEAr) of 1,2,3,4-tetramethylbenzene (prehnitene).[1] The electron-rich nature of the prehnitene ring makes it highly susceptible to iodination. A variety of iodinating reagents can be employed, with a common and effective system being a combination of molecular iodine (I₂) and a suitable oxidizing agent to generate the electrophilic iodine species in situ.[10][11][12]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Iodo-2,3,4,5-tetramethylbenzene.

Detailed Experimental Protocol

This protocol describes the iodination of prehnitene using iodine and periodic acid, a method known for its high efficiency and clean reaction profile.

Materials and Equipment:

-

1,2,3,4-Tetramethylbenzene (prehnitene)

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Ethanol

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1,2,3,4-tetramethylbenzene (10.0 g, 74.5 mmol), iodine (9.45 g, 37.2 mmol), and periodic acid dihydrate (3.39 g, 14.9 mmol).

-

Solvent and Catalyst Addition: To this mixture, add 100 mL of glacial acetic acid. With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL).

-

Reaction: Heat the reaction mixture to 60-70 °C with continuous stirring. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of iodine. This typically takes 2-4 hours.

-

Workup - Quenching: Once the reaction is complete (the solution becomes pale yellow or colorless), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of water and ice. A precipitate should form.

-

Workup - Neutralization: To remove any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the yellow color disappears.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove acetic acid and inorganic salts.

-

Purification - Extraction: Dissolve the crude solid in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acid, followed by a wash with brine (1 x 50 mL).

-

Purification - Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification - Recrystallization: Recrystallize the resulting solid from hot ethanol to yield pure 1-Iodo-2,3,4,5-tetramethylbenzene as a crystalline solid.

Reactivity and Synthetic Applications

The synthetic utility of 1-Iodo-2,3,4,5-tetramethylbenzene stems from the reactivity of its carbon-iodine bond. It serves as an excellent electrophile in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for several palladium-catalyzed cross-coupling reactions. The general reactivity order for aryl halides in these reactions is I > Br > Cl, making 1-Iodo-2,3,4,5-tetramethylbenzene a highly reactive coupling partner.[5]

Caption: Major cross-coupling reactions involving 1-Iodo-2,3,4,5-tetramethylbenzene.

-

Suzuki-Miyaura Coupling: This reaction with an organoboron reagent (e.g., a boronic acid) is a powerful method for forming biaryl structures. The steric hindrance around the iodine atom in 1-Iodo-2,3,4,5-tetramethylbenzene may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[13][14]

-

Heck Reaction: The coupling with alkenes allows for the synthesis of substituted styrene derivatives, which are valuable monomers and synthetic intermediates.

-

Sonogashira Coupling: Reaction with a terminal alkyne provides access to aryl-alkynes, a key structural motif in materials science and medicinal chemistry.

Applications in Drug Development and Materials Science

While specific examples of 1-Iodo-2,3,4,5-tetramethylbenzene in marketed drugs are not prominent, its value lies in its role as a versatile building block in the drug discovery process.[2][3] The synthesis of complex, sterically hindered molecules is a common challenge in medicinal chemistry, and this compound provides a valuable starting point for creating novel scaffolds. The ability to introduce a variety of substituents via cross-coupling reactions allows for the systematic exploration of structure-activity relationships.[15][16][17][18]

In materials science, the prehnitene framework is a precursor to pyromellitic dianhydride, a monomer used in the production of high-performance polymers like polyimides. The iodinated derivative can be used to create functionalized materials with tailored electronic and photophysical properties.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Iodo-2,3,4,5-tetramethylbenzene.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][20]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[7][21]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[22]

Conclusion

1-Iodo-2,3,4,5-tetramethylbenzene is a valuable and versatile intermediate for organic synthesis. Its unique combination of steric bulk and electronic activation makes it an ideal substrate for constructing complex, polysubstituted aromatic compounds. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and an exploration of its reactivity and potential applications. By understanding and applying the information presented herein, researchers and developers can effectively leverage this compound to advance their projects in drug discovery, materials science, and beyond.

References

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). MDPI. [Link]

-

Sterically controlled isodesmic late-stage C–H iodination of arenes. National Center for Biotechnology Information. [Link]

-

Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]

-

1-IODO-2,3,4,5-TETRAMETHYLBENZENE | CAS 54509-71-6. Matrix Fine Chemicals. [Link]

-

Sterically controlled isodesmic late-stage C–H iodination of arenes. RSC Publishing. [Link]

-

Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. (2010). ACS Publications. [Link]

-

1,2,3,4-Tetramethylbenzene. neochema. [Link]

-

1,2,3,4-Tetramethylbenzene. PubChem. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005). The University of Liverpool Repository. [Link]

- Process for producing iodo-aromatic compounds.

-

Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022). Chemia. [Link]

-

Halogenation. Part I. Iodination. Zenodo. [Link]

-

Transition-Metal-Free Suzuki-Type Coupling Reactions. Organic Chemistry Portal. [Link]

-

NMR Chemical Shifts of Trace Impurities. (2010). ACS Publications. [Link]

-

Iodination of Pyrimidine Derivatives by Mechanical Grinding. MDPI. [Link]

-

Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

-

optical and geometrical isomerism. (2021). YouTube. [Link]

-

Physicochemical Properties in Relation to Biological Action. Pharmaguideline. [Link]

-

Lecture Notes: Session 6 - Physicochemical Properties: Optical Isomerism. SNS Courseware. [Link]

-

Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Zenodo. [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Center for Biotechnology Information. [Link]

-

Isomerism in Organic Compounds: Diversity in Molecular Structure and Function. (2025). ResearchGate. [Link]

-

Ch 5 - Part 6 - Physical & Chemical Properties of Stereoisomers. (2020). YouTube. [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]

Sources

- 1. 1-iodo-2,3,4,5-tetramethylbenzene | Benchchem [benchchem.com]

- 2. Sterically controlled isodesmic late-stage C–H iodination of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. zenodo.org [zenodo.org]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Tetramethylbenzene(488-23-3) 1H NMR [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. rsc.org [rsc.org]

- 10. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 11. mdpi.com [mdpi.com]

- 12. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 15. m.youtube.com [m.youtube.com]

- 16. Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism | Pharmaguideline [pharmaguideline.com]

- 17. snscourseware.org [snscourseware.org]

- 18. researchgate.net [researchgate.net]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

1-Iodo-2,3,4,5-tetramethylbenzene CAS number and molecular weight

CAS: 54509-71-6 | Molecular Weight: 260.12 g/mol

Executive Summary

1-Iodo-2,3,4,5-tetramethylbenzene (also known as 5-iodoprehnitene ) is a highly specialized aryl iodide used primarily as a steric probe in organometallic catalysis and as a precursor for hypervalent iodine reagents. Unlike its symmetric isomer iododurene (3-iodo-1,2,4,5-tetramethylbenzene), this compound possesses a unique "prehnitene" substitution pattern (1,2,3,4-tetramethyl), creating a specific steric environment where the iodine atom is flanked by a methyl group on only one ortho position, while the other ortho position is vacant (conceptually, though in the 1-iodo-2,3,4,5- numbering, the iodine is at 1, methyls at 2,3,4,5; thus position 6 is the proton).

Correction on Sterics: In 1-iodo-2,3,4,5-tetramethylbenzene, the iodine is at position 1. The methyls are at 2, 3, 4, and 5. The proton is at position 6. Therefore, the iodine is flanked by a methyl group at position 2 and a proton at position 6.[1] This makes it less sterically hindered than iododurene (where iodine is flanked by two methyls) or iodomesitylene. This subtle structural difference makes it a critical control substrate for tuning catalyst steric sensitivity.

Chemical Identity & Isomer Differentiation

A common source of experimental error is confusing the prehnitene derivative (1,2,3,4- pattern) with the durene derivative (1,2,4,5- pattern).

Identity Data Table

| Property | Target Compound | Common Isomer (Caution) |

| Systematic Name | 1-Iodo-2,3,4,5-tetramethylbenzene | 3-Iodo-1,2,4,5-tetramethylbenzene |

| Common Name | 5-Iodoprehnitene | Iododurene |

| CAS Number | 54509-71-6 | 2100-25-6 |

| Molecular Weight | 260.12 g/mol | 260.12 g/mol |

| Formula | C₁₀H₁₃I | C₁₀H₁₃I |

| Substitution Pattern | 1,2,3,4-Tetramethyl (Adjacent) | 1,2,4,5-Tetramethyl (Symmetric) |

| Ortho Environment | 1 Methyl, 1 Proton | 2 Methyls |

Structural Visualization

The following diagram illustrates the synthesis pathway and the structural difference that dictates reactivity.

Figure 1: Synthesis of 1-Iodo-2,3,4,5-tetramethylbenzene via regioselective iodination of prehnitene. Due to the symmetry of prehnitene, iodination at the vacant 5 or 6 position yields the same product.

Synthesis & Production Protocol

The most reliable route to 1-iodo-2,3,4,5-tetramethylbenzene is the oxidative iodination of prehnitene. This method avoids the use of hazardous mercury salts or unstable diazonium intermediates.

Protocol: Oxidative Iodination

Reaction Type: Electrophilic Aromatic Substitution (EAS) Scale: Laboratory (10–50 mmol)

Reagents

-

Substrate: 1,2,3,4-Tetramethylbenzene (Prehnitene) [CAS: 488-23-3]

-

Iodine Source: Molecular Iodine (

) -

Oxidant: Periodic Acid (

) or Iodic Acid ( -

Solvent: Acetic Acid (

) / Sulfuric Acid (

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Prehnitene (1.0 equiv) in glacial acetic acid (5 mL/mmol).

-

Activation: Add water (10% v/v) and concentrated sulfuric acid (0.5 equiv). The acid acts as a catalyst to generate the active electrophile.

-

Iodination: Add molecular iodine (

, 0.5 equiv) and Periodic Acid (-

Note: The oxidant regenerates iodine from iodide, ensuring 100% atom economy regarding the iodine source.

-

-

Reaction: Heat the mixture to 60–70°C for 2–4 hours. Monitor via TLC (Hexanes eluent) or GC-MS. The starting material (Prehnitene) should disappear, replaced by the mono-iodinated product.

-

Quenching: Pour the reaction mixture into ice-cold water. Quench residual iodine with saturated aqueous sodium thiosulfate (

) until the solution turns yellow/colorless. -

Isolation: Extract with dichloromethane (

, 3x). Wash the organic layer with brine, dry over -

Purification: Recrystallize from ethanol or purify via silica gel chromatography (100% Hexanes) to yield the pure aryl iodide.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical profile should be confirmed.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region: A singlet integrating to 1H (the proton at position 6).[2] This is the key differentiator from iododurene, which has no aromatic protons.

-

Aliphatic Region: Two singlets (or closely overlapping multiplets) integrating to 6H each.

- ppm (Methyls at 2, 5)

- ppm (Methyls at 3, 4)

-

-

¹³C NMR: Expected signals for 4 methyl carbons, 1 ipso-C-I, 1 aromatic C-H, and 4 substituted aromatic carbons.

-

MS (EI): Molecular ion peak

at m/z 260.

Applications in Drug Discovery & Catalysis

Steric Probe in Cross-Coupling

1-Iodo-2,3,4,5-tetramethylbenzene serves as a critical "intermediate steric demand" substrate. In Suzuki-Miyaura coupling optimization:

-

Low Steric Demand: Iodobenzene.

-

Intermediate Steric Demand: 1-Iodo-2,3,4,5-tetramethylbenzene (One ortho-methyl).

-

High Steric Demand: Iodomesitylene or Iododurene (Two ortho-methyls).

Researchers use this gradient to determine the "steric ceiling" of new ligand systems (e.g., Buchwald phosphines or NHC ligands). If a catalyst couples this substrate but fails with iododurene, the active site is likely too congested for di-ortho-substituted partners.

Workflow: Steric Sensitivity Assay

The following diagram depicts the logic flow for using this compound in catalyst evaluation.

Figure 2: Logic flow for utilizing 1-iodo-2,3,4,5-tetramethylbenzene to benchmark catalyst performance against steric hindrance.

Safety & Handling

-

Hazards: Like most aryl iodides, this compound is likely an irritant. However, the primary hazard stems from the synthesis reagents (strong acids, iodine).

-

Storage: Store in amber vials away from light. Aryl iodides can liberate iodine upon prolonged light exposure, turning the solid yellow/brown.

-

Stability: The tetramethyl substitution makes the ring electron-rich, potentially increasing susceptibility to oxidation compared to unsubstituted iodobenzene. Store under inert gas (Argon) for long-term retention.

References

-

Matrix Fine Chemicals. (n.d.). 1-IODO-2,3,4,5-TETRAMETHYLBENZENE | CAS 54509-71-6.[3][4] Retrieved from

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1,2,4,5-tetramethyl- (Prehnitene Data). NIST Chemistry WebBook. Retrieved from

-

BenchChem. (n.d.). 1-iodo-2,3,4,5-tetramethylbenzene Product Information. Retrieved from

-

Organic Syntheses. (1943). Iodination of Aromatic Compounds (General Methodology). Org. Synth. Coll. Vol. 2, p. 351. Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1-Iodo-2,3,4,5-tetramethylbenzene suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. 1-IODO-2,3,4,5-TETRAMETHYLBENZENE | CAS 54509-71-6 [matrix-fine-chemicals.com]

stability of 1-Iodo-2,3,4,5-tetramethylbenzene under ambient conditions

Technical Whitepaper: Stability Profile & Handling of 1-Iodo-2,3,4,5-tetramethylbenzene

Part 1: Executive Summary & Chemical Identity

1-Iodo-2,3,4,5-tetramethylbenzene (also known as 5-Iodoprehnitene ) is a highly specialized electron-rich aryl iodide.[1] Unlike its isomer iododurene (3-iodo-1,2,4,5-tetramethylbenzene), this compound features a unique substitution pattern where the iodine atom is flanked by a methyl group at the ortho position and a hydrogen atom at the meta position, creating a distinct steric and electronic environment.[1]

Its stability profile is defined by two competing factors:

-

Electronic Activation: The four electron-donating methyl groups significantly increase the electron density of the benzene ring, making the C–I bond more susceptible to oxidative addition (useful in catalysis) but also prone to oxidative degradation.

-

Photolability: Like most polyalkyl aryl iodides, the compound possesses a weak C–I bond (approx. 65 kcal/mol) that undergoes rapid homolytic cleavage under ambient light, releasing iodine radicals.

Key Physicochemical Data:

| Property | Value | Notes |

|---|

| Formula |

Part 2: Mechanisms of Instability

To handle this compound effectively, one must understand the causality of its degradation. It is not "unstable" in the explosive sense, but it is labile .

Photolytic Deiodination (The Primary Threat)

Under ambient light (specifically UV and blue-visible spectrum), the Carbon-Iodine bond absorbs energy sufficient to cross the dissociation threshold.[1] The electron-rich nature of the tetramethyl-substituted ring stabilizes the resulting aryl radical, paradoxically accelerating the decomposition compared to electron-deficient aryl iodides.[1]

Mechanism:

-

Excitation: Photon absorption promotes an electron to a

antibonding orbital. -

Homolysis: The C–I bond cleaves, generating a stable 2,3,4,5-tetramethylphenyl radical and an iodine radical (

).[1] -

Propagation: Iodine radicals recombine to form molecular iodine (

), which acts as an autocatalyst for further oxidation.

Oxidative Sensitivity

The four methyl groups exert a strong inductive (

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation pathways that necessitate the strict handling protocols defined in Part 4.

Caption: Figure 1 details the homolytic cleavage of the C-I bond under light exposure, leading to iodine release and subsequent radical side-reactions.[1]

Part 4: Experimental Stability Assessment Protocols

Do not rely on generic stability data. Perform these self-validating protocols to establish the "shelf-life" of your specific batch.

Protocol A: Accelerated Photostability Stress Test

Purpose: To determine the maximum allowable exposure time to ambient light during weighing and synthesis.

Materials:

-

Sample: 10 mg of 1-Iodo-2,3,4,5-tetramethylbenzene.[1]

-

Solvent: Deuterated Chloroform (

) (Note: -

Internal Standard: 1,3,5-Trimethoxybenzene (photostable and distinct NMR shift).[1]

Workflow:

-

Baseline: Dissolve 10 mg sample and 5 mg internal standard in 0.6 mL

. Acquire -

Stress: Place the NMR tube in a rack exposed to standard fluorescent lab lighting (approx. 400-700 lux).

-

Monitoring: Acquire spectra at

. -

Analysis: Monitor the integration of the aromatic proton at C6 (approx. 6.8-7.2 ppm) relative to the internal standard.[1]

-

Pass Criteria: >98% recovery after 6 hours.

-

Fail Criteria: Appearance of new peaks or purple coloration (

release).

-

Protocol B: Solid-State Oxidative Stability

Purpose: To validate long-term storage conditions.

-

Place three 50 mg aliquots in clear glass vials.

-

Conditions:

-

Observation: Inspect visually every 24 hours for 7 days.

-

Yellowing/Browning:[1] Indicates surface oxidation or iodine release.

-

Melting: If the solid turns to oil, significant impurity depression has occurred.

-

Part 5: Storage & Handling Framework

Based on the mechanism of instability, the following "Golden Rules" are mandatory for maintaining reagent integrity.

The Storage Decision Tree

Caption: Figure 2 outlines the decision logic for assessing purity upon receipt and establishing the correct storage environment.

Handling Best Practices

-

Light Exclusion: Always wrap reaction flasks in aluminum foil during setup. Use amber glassware for stock solutions.

-

Inert Atmosphere: While not strictly pyrophoric, the electron-rich ring is prone to slow oxidation.[1] Store under Argon (preferred over Nitrogen due to density).

-

Temperature: Store at 2–8°C. Allow the vial to warm to room temperature before opening to prevent condensation, which can accelerate hydrolytic degradation pathways.

-

Reaction Monitoring: When using this reagent in cross-coupling (e.g., Suzuki-Miyaura), degas solvents thoroughly.[1] Oxygen is a poison for the catalyst, but it also promotes the homocoupling of this specific aryl iodide.

Part 6: Synthetic Implications

Why accept these stability challenges? The 1-Iodo-2,3,4,5-tetramethylbenzene scaffold is a privileged structure for:

-

Hypervalent Iodine Synthesis: The steric bulk of the ortho-methyl group and the electron-donating nature of the ring stabilize high-valent Iodine(III) species (e.g., iodonium salts), making them potent, metal-free oxidants [1].[1]

-

Sterically Demanding Cross-Coupling: It serves as a probe for testing the steric limits of catalytic systems (e.g., Buchwald-Hartwig amination), as the ortho-methyl group forces the ring out of planarity during the oxidative addition step [2].[1]

References

-

Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications. John Wiley & Sons.

-

Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley-VCH.[1] (Referencing general photolability of aryl iodides).

-

Matrix Fine Chemicals . (n.d.). Product Sheet: 1-Iodo-2,3,4,5-tetramethylbenzene (CAS 54509-71-6).[1] Retrieved October 26, 2023.

-

Sigma-Aldrich . (n.d.). Safety Data Sheet: Iodinated benzene derivatives. (General handling for electron-rich aryl iodides).

Sources

The Prehnityl Motif: Technical Guide to 1-Iodo-2,3,4,5-Tetramethylbenzene

Executive Summary: The "Goldilocks" Steric Scaffold

In the landscape of sterically hindered aryl halides, 1-Iodo-2,3,4,5-tetramethylbenzene (also known as Iodoprehnitene ) occupies a unique and critical niche. Unlike its isomers derived from mesitylene (2,4,6-trimethyl) or durene (1,2,4,5-tetramethyl), which possess two ortho-methyl groups, Iodoprehnitene features a "hemi-hindered" architecture: one ortho-methyl group (C2) and one ortho-hydrogen (C6).

This structural asymmetry allows for a distinct reactivity profile: it provides significant steric bulk and electron density (via four methyl groups) to stabilize reactive intermediates (such as hypervalent iodine or sulfonium species) while remaining accessible enough for metal-catalyzed cross-coupling reactions that might be sluggish with di-ortho-substituted congeners.

This guide provides a comprehensive technical analysis of the synthesis, reactivity, and application of 1-Iodo-2,3,4,5-tetramethylbenzene, designed for researchers in catalysis, materials science, and medicinal chemistry.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Nomenclature Note: The parent hydrocarbon is 1,2,3,4-tetramethylbenzene (Prehnitene).[1][2] Iodination occurs at the equivalent 5 or 6 positions. By IUPAC numbering priority, the iodine is assigned position 1, resulting in 1-Iodo-2,3,4,5-tetramethylbenzene .

| Property | Data | Notes |

| CAS Number | 54509-71-6 | Distinct from Iododurene (2100-25-6) |

| Formula | C₁₀H₁₃I | |

| Molecular Weight | 260.12 g/mol | |

| Appearance | Low-melting solid / Oil | Often solidifies upon cooling (< 30°C) |

| Melting Point | 28 – 32 °C | significantly lower than Iododurene (78-82°C) due to lower symmetry |

| Density | ~1.47 g/cm³ | Estimated |

| Solubility | Soluble in DCM, Et₂O, THF | Insoluble in water |

Synthesis & Scalability

The synthesis of 1-Iodo-2,3,4,5-tetramethylbenzene is highly efficient due to the symmetry of the starting material, Prehnitene. Unlike substrates that yield regioisomeric mixtures, Prehnitene has only one unique aromatic proton environment available for substitution.

Primary Synthetic Route: Oxidative Iodination

The most robust protocol utilizes elemental iodine activated by an oxidant (Periodic acid or Iodic acid) in an acidic medium. This method avoids the use of hazardous mercury salts or unstable diazonium intermediates.

Protocol:

-

Reagents: 1,2,3,4-Tetramethylbenzene (1.0 eq), Iodine (I₂, 0.5 eq), Iodic Acid (HIO₃, 0.2 eq), Acetic Acid/Water/H₂SO₄ solvent system.

-

Mechanism: The oxidant generates an electrophilic iodine species (I⁺) in situ.

-

Procedure:

-

Dissolve Prehnitene in Acetic Acid/H₂SO₄.

-

Add I₂ and HIO₃.[3] Heat to 60–70°C for 4 hours.

-

Quench: Pour into ice water; neutralize excess iodine with saturated Na₂S₂O₃ (sodium thiosulfate).

-

Isolation: Extract with Dichloromethane (DCM). Wash with brine. Dry over MgSO₄.

-

Purification: Recrystallization from cold ethanol or pentane is preferred over distillation due to the compound's high boiling point and potential for thermal decomposition.

-

Synthesis Workflow Diagram

Figure 1: Oxidative iodination pathway ensuring regiospecificity.

Reactivity Profile & Derivatives

The "Prehnityl" group (2,3,4,5-tetramethylphenyl) is a versatile building block. Its reactivity is defined by the Ortho-Effect : the single methyl group at C2 prevents coplanarity in conjugated systems (forcing a twist), but the open C6 position allows for easier oxidative addition compared to mesityl derivatives.

Key Derivatives Tree

The iodine atom serves as a linchpin for transmetallation and coupling.

Figure 2: Divergent synthesis of functional materials from the iodoprehnitene core.

Specific Applications

-

Hypervalent Iodine & Sulfonium Reagents:

-

Derivatives like (2,3,4,5-tetramethylphenyl)sulfonium tetrafluoroborate are used as electrophilic fluorinating or alkylating agents.[4] The electron-rich prehnityl ring stabilizes the positive charge on the sulfur or iodine center, preventing premature decomposition while modulating reactivity.

-

-

Cross-Coupling (The "Steric Wall"):

-

In biaryl synthesis, the prehnityl group acts as a "steric wall." When coupled to another aryl ring, the ortho-methyl restricts rotation, which is useful for designing atropisomeric (chiral axis) compounds or molecular rotors.

-

-

Crystal Engineering:

-

The lower symmetry of the 2,3,4,5-isomer (vs. the 1,2,4,5-isomer) often leads to more soluble materials, which is critical for solution-processable organic semiconductors.

-

Experimental Protocol: Suzuki Coupling Example

A standard procedure for installing the prehnityl group onto a heteroaryl scaffold.

Objective: Synthesis of 2-(2,3,4,5-tetramethylphenyl)pyridine.

-

Setup: Flame-dried Schlenk flask under Argon.

-

Loading:

-

1-Iodo-2,3,4,5-tetramethylbenzene (1.0 mmol)

-

2-Pyridylboronic acid (1.2 mmol)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2.0 M aqueous, 3 eq)

-

DME (Dimethoxyethane) (5 mL)

-

-

Execution: Degas solvents via freeze-pump-thaw. Reflux at 85°C for 12 hours.

-

Workup: Cool, dilute with EtOAc, wash with water. Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Expected Outcome: The mono-ortho methyl group allows the reaction to proceed faster than with iodomesitylene, typically yielding >90%.

Safety & Handling

While 1-Iodo-2,3,4,5-tetramethylbenzene is not classified as an extremely hazardous substance, standard precautions for halogenated aromatics apply.

-

Light Sensitivity: The C-I bond is photosensitive. Store the compound in amber vials or foil-wrapped containers to prevent liberation of free iodine (purple discoloration).

-

Skin Absorption: As a lipophilic small molecule, it can penetrate skin. Double-gloving (Nitrile) is recommended.

-

Thermal Stability: Avoid temperatures >150°C during processing, as deiodination or isomerization can occur.

References

-

Synthesis via Oxidative Iodination

-

Organic Syntheses, Coll.[3] Vol. 2, p. 351 (1943); Vol. 9, p. 46 (1929). (General method for polymethylbenzenes).

-

-

Application in Sulfonium Reagents

- Beilstein Journal of Organic Chemistry, "Synthesis and applic

-

Physical Properties & Isomer Data

- NIST Chemistry WebBook, "Benzene, 1,2,3,4-tetramethyl-".

-

Crystal Structure & Packing (Analogue)

- Acta Crystallographica, "Structure of 1,2,4,5-Tetraiodobenzene and related polymethyl deriv

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of 2,3,4,5-Tetramethylphenylmagnesium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preparation of the Grignard reagent, 2,3,4,5-tetramethylphenylmagnesium iodide, from its corresponding aryl halide, 1-iodo-2,3,4,5-tetramethylbenzene. Grignard reagents are potent nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The successful synthesis of sterically hindered Grignard reagents, such as the one derived from 1-iodo-2,3,4,5-tetramethylbenzene, is crucial for accessing complex molecular architectures in drug discovery and development. These application notes offer in-depth insights into the reaction mechanism, critical parameters, and a step-by-step protocol to ensure a high-yielding and safe laboratory practice.

Introduction: The Significance of Sterically Hindered Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles.[1] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, reversing the polarity of the carbon atom and rendering it nucleophilic.[2] While the preparation of simple alkyl and aryl Grignard reagents is often straightforward, the synthesis of their sterically encumbered counterparts presents unique challenges.

1-Iodo-2,3,4,5-tetramethylbenzene serves as a precursor to a sterically hindered Grignard reagent. The presence of four methyl groups on the benzene ring creates a crowded environment around the carbon-iodine bond. This steric hindrance can influence the rate of Grignard reagent formation and its subsequent reactivity. Mastering the preparation of such reagents is essential for the synthesis of complex molecules where precise control of stereochemistry and regioselectivity is paramount. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, which facilitates the oxidative addition of magnesium.

Mechanistic Insights and Critical Parameters

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. The generally accepted mechanism involves a single electron transfer (SET) from the magnesium to the aryl halide.

Key reaction steps:

-

Initiation: The reaction is initiated by the transfer of an electron from the magnesium surface to the 1-iodo-2,3,4,5-tetramethylbenzene, leading to the formation of a radical anion.

-

Propagation: This radical anion fragments to form an aryl radical and an iodide ion. The aryl radical then reacts with another magnesium atom to form the Grignard reagent.

-

Surface Reaction: The entire process is believed to occur on the surface of the magnesium, where the nascent Grignard reagent is stabilized by the solvent.

Several critical parameters must be meticulously controlled to ensure the successful and safe preparation of 2,3,4,5-tetramethylphenylmagnesium iodide:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will rapidly react with water, alcohols, or any protic solvent.[3] This necessitates the use of flame-dried or oven-dried glassware and anhydrous solvents.

-

Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[4] Activation is crucial and can be achieved by various methods, including the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[4]

-

Solvent Choice: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential. They not only dissolve the aryl halide but also solvate and stabilize the formed Grignard reagent, preventing its decomposition.[1]

-

Temperature Control: The formation of Grignard reagents is an exothermic process.[5] While some initial heating may be required for initiation, the reaction should be cooled if it becomes too vigorous to prevent side reactions, such as Wurtz coupling.

Experimental Protocol: Synthesis of 2,3,4,5-Tetramethylphenylmagnesium Iodide

This protocol is adapted from established procedures for the preparation of sterically hindered aryl Grignard reagents.[6]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 1-Iodo-2,3,4,5-tetramethylbenzene | C₁₀H₁₃I | 260.11 | 2.60 g | 0.01 |

| Magnesium Turnings | Mg | 24.31 | 0.29 g | 0.012 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 20 mL | - |

| Iodine | I₂ | 253.81 | 1 small crystal | - |

Equipment:

-

Three-necked round-bottom flask (100 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas (Argon or Nitrogen) supply with a bubbler

-

Schlenk line (optional, but recommended)

-

Syringes and needles

Workflow Diagram:

Figure 1: Experimental workflow for the preparation of 2,3,4,5-tetramethylphenylmagnesium iodide.

Procedure:

-

Apparatus Setup:

-

Thoroughly clean and flame-dry or oven-dry all glassware (three-necked flask, reflux condenser, dropping funnel, and magnetic stir bar) to remove any traces of water.

-

Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).[7]

-

-

Initiation of the Reaction:

-

Place the magnesium turnings (0.29 g, 0.012 mol) and a single crystal of iodine in the three-necked flask.

-

Add approximately 5 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of 1-iodo-2,3,4,5-tetramethylbenzene (2.60 g, 0.01 mol) in 15 mL of anhydrous diethyl ether.

-

Add a small portion (approx. 1-2 mL) of the aryl iodide solution from the dropping funnel to the magnesium suspension.

-

The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by gentle refluxing of the ether.[8]

-

-

Formation of the Grignard Reagent:

-

Once the reaction has started, add the remaining solution of 1-iodo-2,3,4,5-tetramethylbenzene dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

-

After the addition is complete, continue to stir the mixture and gently reflux using a heating mantle for an additional 30-60 minutes to ensure complete reaction.[5] The solution should appear as a dark grey to brownish suspension.

-

-

Completion and Use:

-

After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature.

-

The resulting 2,3,4,5-tetramethylphenylmagnesium iodide solution is now ready for use in subsequent reactions. It is best to use the Grignard reagent immediately after preparation.

-

Safety Precautions

-

Flammability: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any open flames or spark sources.

-

Reactivity: Grignard reagents are highly reactive and can ignite spontaneously in air, especially if the solvent evaporates.[9] They react violently with water.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.

-

Quenching: Any unreacted Grignard reagent should be quenched carefully by the slow addition of a protic solvent (e.g., isopropanol), followed by a saturated aqueous solution of ammonium chloride. This should be done in an ice bath to control the exothermic reaction.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Reaction fails to initiate | Inactive magnesium surface due to oxide layer; insufficient activation. | Add another small crystal of iodine. Gently crush a few magnesium turnings with a dry glass rod. Add a few drops of 1,2-dibromoethane. |

| Traces of moisture in the apparatus or solvent. | Ensure all glassware is rigorously dried and anhydrous solvents are used. | |

| Reaction becomes too vigorous | Addition of aryl halide is too fast. | Immediately cool the reaction flask in an ice bath and slow down the rate of addition. |

| Formation of a white precipitate | Reaction with atmospheric moisture or carbon dioxide. | Maintain a positive pressure of inert gas throughout the reaction. |

| Low yield of Grignard reagent | Incomplete reaction; side reactions (e.g., Wurtz coupling). | Ensure magnesium is fully consumed. Add the aryl halide solution slowly to minimize its concentration in the reaction mixture. |

Conclusion

The successful preparation of 2,3,4,5-tetramethylphenylmagnesium iodide from 1-iodo-2,3,4,5-tetramethylbenzene is a valuable technique for synthetic chemists. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the activation of magnesium, this sterically hindered Grignard reagent can be synthesized in good yield. This application note provides a robust protocol and the necessary scientific context to enable researchers to confidently and safely utilize this important synthetic tool in their research and development endeavors.

References

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Fiveable. (2025, August 15). 12.1 Grignard reagents - Organic Chemistry II. Retrieved from [Link]

-

CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved from [Link]

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

-

YouTube. (2019, October 23). preparation of Grignard reagents. Retrieved from [Link]

-

YouTube. (2019, January 7). making Grignard reagents. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent. Retrieved from [Link]

-

Ursinus College. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

-

De-en, X., et al. (2014). Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), m323–m324. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl sulfate. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Grignard Reaction. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. METHYLMAGNESIUM IODIDE synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

1-Iodo-2,3,4,5-tetramethylbenzene as a precursor for liquid crystal materials

Application Note: 1-Iodo-2,3,4,5-tetramethylbenzene in Liquid Crystal Molecular Engineering

Executive Summary

This guide details the utility of 1-Iodo-2,3,4,5-tetramethylbenzene (ITMB) as a specialized building block for nematic liquid crystal (LC) materials. Unlike standard phenyl rings, the ITMB core introduces significant steric bulk via four adjacent methyl groups. This "lateral substitution" strategy is critical for melting point depression and viscosity optimization in LC mixtures.

By disrupting efficient

Chemical Profile & Engineering Logic

| Property | Specification |

| Chemical Name | 1-Iodo-2,3,4,5-tetramethylbenzene |

| Common Name | Iodoprehnitene |

| CAS Number | 54509-71-6 |

| Molecular Formula | |

| Molecular Weight | 260.12 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | ~76–80 °C (Isomer dependent, verify via DSC) |

| Key Structural Feature | Ortho-methyl "buttressing" effect |

The "Orthogonal Twist" Mechanism

In liquid crystal design, planarity leads to high crystallinity (high melting points), which is undesirable for display applications.

-

Steric Hindrance: The methyl groups at positions 2 and 5 (ortho to the iodine) create steric repulsion against any group coupled to position 1.

-

Dihedral Control: When coupled to an alkyne (to form a tolane) or another phenyl ring (to form a biphenyl), these methyls force the new ring to twist out of coplanarity.

-

Result: This non-planar conformation reduces intermolecular cohesive forces, lowering the crystallization temperature (

) while maintaining the nematic phase stability.

Workflow Visualization

Figure 1: Synthetic pathway from commodity chemical (Prehnitene) to high-value LC mesogen.

Protocol 1: Oxidative Iodination of Prehnitene

Objective: Synthesis of high-purity 1-iodo-2,3,4,5-tetramethylbenzene. Challenge: Polymethylated benzenes are electron-rich and prone to over-iodination. Control of stoichiometry is vital.

Reagents:

-

1,2,3,4-Tetramethylbenzene (Prehnitene) [1.0 equiv]

-

Iodine (

) [0.55 equiv] -

Iodic Acid (

) [0.2 equiv] or Periodic Acid ( -

Solvent: Acetic Acid (

) / Water / Sulfuric Acid (

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to slurry formation), reflux condenser, and internal thermometer.

-

Dissolution: Charge Prehnitene (10 g, 74.5 mmol) and Iodine (10.4 g, 41 mmol) into Acetic Acid (100 mL).

-

Activation: Add a solution of

(2.6 g) in minimal water. Add 1 mL of conc. -

Reaction: Heat to 60–70 °C for 4 hours.

-

Checkpoint: The deep purple color of iodine should fade to a pale orange/yellow. If purple persists after 4h, add small aliquots of additional oxidant (

).

-

-

Quench: Cool to room temperature. Pour the mixture into 300 mL ice water containing 5% Sodium Thiosulfate (

) to neutralize residual iodine. -

Isolation: Filter the precipitating solid. Wash copiously with water.

-

Purification (Critical for LCs): Recrystallize from Ethanol or Methanol.

-

Target Purity: >99.5% by GC/HPLC. Trace impurities can destroy liquid crystalline phase behavior.

-

Protocol 2: Sonogashira Coupling (Sterically Hindered)

Objective: Coupling ITMB with a terminal alkyne (e.g., 4-pentylphenylacetylene) to form a Tolane mesogen. Challenge: The two ortho-methyl groups on ITMB significantly retard the oxidative addition of Palladium. Standard room-temperature protocols will fail.

Reagents:

-

ITMB (from Protocol 1) [1.0 equiv]

-

Terminal Alkyne [1.1 equiv]

-

Catalyst:

[2-3 mol%] (Bis(triphenylphosphine)palladium(II) dichloride) -

Co-Catalyst: CuI [1-2 mol%]

-

Base/Solvent: Triethylamine (

) or Diisopropylamine (degassed).

Step-by-Step Methodology:

-

Inert Environment: Flame-dry a Schlenk flask and cycle with Argon 3 times. Oxygen is the enemy of this reaction (leads to Glaser coupling of alkynes).

-

Loading: Add ITMB,

, and CuI under a counter-flow of Argon. -

Solvation: Add degassed

(or THF/ -

Addition: Add the terminal alkyne via syringe.

-

Thermal Activation: Heat the mixture to 80 °C .

-

Note: Unlike simple iodobenzene (which reacts at RT), the steric bulk of ITMB requires thermal energy to force the Pd center between the iodine and the aromatic ring.

-

-

Monitoring: Monitor by TLC (Hexane/DCM).

-

Troubleshooting: If the reaction stalls (black Pd precipitates early), add additional

ligand (1-2 mol%) to stabilize the catalyst species in solution.

-

-

Workup: Filter off the ammonium salt precipitate. Evaporate solvent.

-

Purification: Column chromatography (Silica gel, Hexane) followed by recrystallization from Ethanol.

Analytical Standards & QC

To validate the structure, specifically distinguishing it from the durene derivative (1-iodo-2,3,5,6-tetramethylbenzene), use 1H NMR .

| Isomer | Methyl Peak Pattern (1H NMR) | Aromatic Proton |

| Target (2,3,4,5-subst.) | Expect three distinct methyl environments due to symmetry (2,5 are equiv; 3,4 are equiv? No, 1-Iodo breaks symmetry). Actually, due to the Iodine, the environment is asymmetric: Methyls at 2, 3, 4, and 5 are chemically distinct, though 3 and 4 may overlap. | One singlet (aromatic H at pos 6).[3] |

| Impurity (2,3,5,6-subst.) | Symmetric. Two methyl signals (2,6 equiv; 3,5 equiv). | One singlet (aromatic H at pos 4).[3] |

Self-Validating Check: In the target molecule (ITMB), the aromatic proton is a singlet at ~7.4 ppm. Integration of Methyl region (2.1-2.4 ppm) to Aromatic region must be 12:1 .

Visualizing the Steric Mechanism

Figure 2: Impact of steric bulk on both synthesis (reaction rate) and final material properties (phase behavior).

References

-

Synthesis of Iodinated Polymethylbenzenes

- Suzuki, H. (1971). Iodination of Alkylbenzenes with Iodine and Iodic Acid. Organic Syntheses.

-

(General reference for Iodoarene synthesis).

-

Sonogashira Coupling Protocols

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.

- Liquid Crystal Molecular Design: Goodby, J. W., et al. (2014). Molecular Engineering of Liquid Crystal Polymers. Wiley-VCH. (Discusses lateral substitution effects). Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on methyl-group influence on melting points).

-

Physical Properties Verification

- Sigma-Aldrich/Merck. Certificate of Analysis: 1-Iodo-2,3,4,5-tetramethylbenzene.

Sources

Application Note & Protocols: Synthesis of Diaryliodonium Salts Using Iododurene for Selective Arylation

Abstract: Diaryliodonium salts are a class of hypervalent iodine(III) reagents that have become indispensable tools in modern organic synthesis and drug development due to their capacity to act as powerful electrophilic arylating agents.[1] A significant challenge in their application is controlling the selective transfer of one aryl group over the other in unsymmetrical salts. This guide details the synthesis of diaryliodonium salts using iododurene (1-iodo-2,3,5,6-tetramethylbenzene), establishing the durenyl moiety as a highly effective, sterically-hindered "non-transferable" or "dummy" ligand. By employing the durenyl group, researchers can direct the selective transfer of a more valuable or functionalized aryl group to a wide range of nucleophiles, enhancing atom economy and simplifying product purification. This document provides a detailed mechanistic overview, step-by-step synthesis protocols, and expert insights into reaction optimization.

Introduction: The Strategic Advantage of Non-Transferable Ligands

Diaryliodonium salts ([Ar¹-I⁺-Ar²]X⁻) are stable, easy-to-handle crystalline solids that serve as superior alternatives to traditional transition-metal-catalyzed arylation methods.[2] Their reactivity stems from the hypervalent nature of the iodine atom and the excellent leaving group ability of the iodoarene byproduct (ArI).[3]

In the synthesis of complex molecules, it is often desirable to use unsymmetrical salts where Ar¹ is a valuable, functionalized aromatic group and Ar² is an inexpensive, inert moiety. The role of Ar² is to remain bound to the iodine throughout the arylation reaction, ensuring that only Ar¹ is transferred to the nucleophile. Such a group is referred to as a "non-transferable" or "dummy" ligand.

The selectivity of aryl transfer is governed by two main factors:

-

Electronic Effects: The more electron-deficient aryl group is preferentially transferred.

-

Steric Effects: The less sterically hindered aryl group is preferentially transferred.[3][4]

The durenyl group (2,3,5,6-tetramethylphenyl), derived from iododurene, is an ideal non-transferable ligand. Its four methyl groups provide significant steric bulk around the iodine center, while also making the ring electron-rich. This combination strongly disfavors its transfer, making it an excellent auxiliary group comparable to the widely used mesityl (Mes) and trimethoxyphenyl (TMP) ligands.[1][3][4] The use of an iododurene-derived salt, such as (Target-Aryl)(Durenyl)iodonium X⁻, allows for the highly selective and efficient delivery of the "Target-Aryl" group.

Caption: Principle of selective arylation using a durenyl-containing iodonium salt.

Reaction Mechanism: One-Pot Synthesis

The synthesis of diaryliodonium salts from an iodoarene and a second arene is a robust transformation that proceeds in a one-pot fashion. The mechanism involves two key stages:

-

Oxidation: The iodine(I) atom of iododurene is oxidized to a hypervalent iodine(III) species. This is typically achieved using a potent oxidant like Oxone (2KHSO₅·KHSO₄·K₂SO₄) or meta-chloroperbenzoic acid (m-CPBA) in the presence of a strong acid, such as trifluoroacetic acid (TFA) or triflic acid (TfOH).[5][6][7] The acid activates the oxidant and stabilizes the resulting iodine(III) intermediate, for instance, as a [bis(trifluoroacetoxy)iodo]durene species.

-

Electrophilic Aromatic Substitution (EAS): The highly electrophilic iodine(III) intermediate is then attacked by an electron-rich arene (the precursor to the target aryl group). This C-I bond-forming step is an electrophilic aromatic substitution, which results in the formation of the unsymmetrical diaryliodonium cation.[8]

Caption: General mechanism for the one-pot synthesis of diaryliodonium salts.

Detailed Experimental Protocol

This protocol describes the synthesis of an unsymmetrical (Aryl)(durenyl)iodonium trifluoroacetate salt using the reliable and cost-effective Oxone/TFA system.[6]

Protocol: One-Pot Synthesis of (4-Methoxyphenyl)(durenyl)iodonium Trifluoroacetate

| Materials and Reagents | Equipment |

| Iododurene (1.0 mmol, 260 mg) | Round-bottom flask (25 mL) with stir bar |

| Anisole (1.2 mmol, 130 µL) | Syringe pump and gas-tight syringes |

| Oxone® (1.3 mmol, ~800 mg) | Magnetic stir plate |

| Trifluoroacetic acid (TFA, 3.0 mL) | Ice bath |

| Chloroform (CHCl₃, 5.0 mL) | Standard glassware for work-up |

| Dichloromethane (DCM) | Rotary evaporator |

| Deionized water | Filtration apparatus |

| Sodium sulfate (Na₂SO₄), anhydrous | TLC plates and chamber |

Procedure:

-

Preparation of the Iodine(III) Intermediate (Expertise & Experience Insight):

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add iododurene (1.0 mmol, 260 mg).

-

Add chloroform (2.0 mL) and trifluoroacetic acid (3.0 mL). Stir the mixture at room temperature to dissolve the iododurene.

-

Cool the flask in an ice bath to 0 °C. This is crucial to manage the exothermicity of the oxidation reaction and prevent degradation of the starting materials or intermediates.

-

Slowly add Oxone (1.3 mmol, ~800 mg) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C. Vigorous stirring is essential as Oxone has low solubility.

-

After the addition is complete, remove the ice bath and stir the resulting slurry at room temperature. Monitor the reaction by TLC until the iododurene spot has completely disappeared (typically 1-2 hours). This two-phase mixture contains the activated [bis(trifluoroacetoxy)iodo]durene intermediate.

-

-

Electrophilic Aromatic Substitution (Trustworthiness Insight):

-

Prepare a solution of anisole (1.2 mmol, 130 µL) in chloroform (3.0 mL).

-

The slow addition of the second arene is critical to maximizing the yield and preventing side reactions, such as homocoupling of the activated intermediate.[6] Using a syringe pump, add the anisole solution to the reaction mixture over a period of 4-6 hours at room temperature.

-

After the addition is complete, allow the reaction to stir overnight (12-16 hours) at room temperature. The mixture will typically darken to a brown or deep red color.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a separatory funnel containing deionized water (15 mL) and dichloromethane (15 mL).

-

Separate the layers. Extract the aqueous layer with an additional portion of dichloromethane (15 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a solid or a thick oil. Diaryliodonium salts are often readily purified by precipitation.

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Add diethyl ether dropwise with vigorous stirring until a precipitate forms.

-

Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the (4-methoxyphenyl)(durenyl)iodonium trifluoroacetate as a stable, off-white solid.

-

Safety Precautions:

-

Handle strong acids (TFA) and chlorinated solvents (CHCl₃, DCM) in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Oxone is a strong oxidizing agent; avoid contact with combustible materials.

Data Presentation and Key Parameters

The success of the synthesis depends on several factors. The following table summarizes key variables and their impact on the reaction outcome.

| Parameter | Variable / Choice | Rationale and Expected Outcome | Reference |

| Oxidant | Oxone, m-CPBA | Oxone is inexpensive and stable, making it ideal for scale-up. m-CPBA is also effective but can be less stable. Both provide good to excellent yields. | [5][6] |

| Acid | TFA, TfOH, H₂SO₄ | Strong acids are required to generate the highly electrophilic I(III) species. TFA is effective and volatile. TfOH is stronger and may be needed for less reactive arenes but is more expensive. | [5][7] |

| Second Arene | Electron-rich (e.g., anisole) | Electron-donating groups accelerate the EAS step, leading to higher yields and faster reaction times. | [5] |

| Electron-neutral/poor | May require stronger acids (TfOH) or longer reaction times. Yields may be lower. | [5] | |

| Addition Rate | Slow (Syringe Pump) | Crucial for preventing side reactions and maximizing the yield of the unsymmetrical product. | [6] |

| Counter-ion (X⁻) | TFA⁻, TfO⁻, Br⁻, BF₄⁻ | The counter-ion is determined by the acid used or by a final anion exchange step. It affects the salt's solubility and stability. Triflates and tetrafluoroborates are often preferred for their non-nucleophilic nature. | [9] |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the one-pot synthesis of diaryliodonium salts.

Conclusion

Iododurene serves as an excellent precursor for the synthesis of unsymmetrical diaryliodonium salts. The resulting durenyl moiety functions as a robust, non-transferable ligand, enabling the highly selective arylation of a wide array of nucleophiles. The one-pot synthesis protocol described herein, utilizing common and inexpensive reagents, provides a practical and scalable method for researchers, scientists, and drug development professionals to access these valuable synthetic intermediates. This approach streamlines the construction of complex aryl-containing molecules by ensuring predictable and efficient transfer of the desired aromatic group.

References

-

Bielawski, M., Aili, D., & Olofsson, B. (2008). A New, Regiospecific, Sequential One-Pot Synthesis of Symmetrical and Unsymmetrical Diaryliodonium Tetrafluoroborates. The Journal of Organic Chemistry, 73(12), 4602–4607. [Link]

-

Malmgren, J., Santoro, S., Jalalian, N., & Olofsson, B. (2018). One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid. Beilstein Journal of Organic Chemistry, 14, 849–854. [Link]

-

Novák, Z., et al. (2016). Diaryliodonium Salts in Organic Syntheses – A Useful Class of Compounds in Arylation Strategies. SciSpace. [Link]

-

Kiprof, P., & Olofsson, B. (2009). Facile One-Pot Synthesis of Diaryliodonium Salts from Arenes and Aryl Iodides with Oxone. European Journal of Organic Chemistry, 2009(1), 18-21. [Link]

-

Stuart, D. R., et al. (2016). One-Pot Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Salts. The Journal of Organic Chemistry, 81(5), 1998-2009. [Link]

-

Otava Chemicals. Unsymmetrical Diaryliodonium Salts. [Link]

-

Bielawski, M., & Olofsson, B. (2007). High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides. Chemical Communications, (24), 2521-2523. [Link]

-

Reitti, M. (2019). Diaryliodonium Salts: Synthesis, Applications and Computational Investigations. Stockholm University. [Link]

-

Deprez, N. R., & Sanford, M. S. (2020). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. Molecules, 25(9), 2063. [Link]

-

Zhdankin, V. V. (2014). Selective Iodination Using Diaryliodonium Salts. University of Nebraska - Lincoln Digital Commons. [Link]

-

Taylor, S. D., et al. (2021). Recent advances in transition-metal-free arylation by using diaryliodonium salts. Taylor & Francis Online. [Link]

-

Dohi, T., et al. (2024). Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. Beilstein Journal of Organic Chemistry, 20, 686–695. [Link]

-

Rivas, F. M., & Vilé, S. (2018). Flow synthesis of diaryliodonium salts. ResearchGate. [Link]

-

Kiprof, P., & Zhdankin, V. V. (2011). Preparation and structure of diaryliodonium salts with hydroxy and carboxylic acid groups. University of Minnesota Digital Conservancy. [Link]

-

Linde, E., & Olofsson, B. (2021). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Green Chemistry, 23(6), 2416-2421. [Link]

-

Stuart, D. R. (2017). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles. PDXScholar. [Link]

-

Yoshimura, A., & Zhdankin, V. V. (2022). Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–I and ortho C–H Bonds. Organic & Biomolecular Chemistry, 20(8), 1643-1655. [Link]

-

Kita, Y., et al. (2021). Synthesis of Diaryliodonium Salts with a Sulfamate Counter Anion Mediated by Hypervalent Iodine(III) Reagent (Phenyliodonio)sulfamate. The Journal of Organic Chemistry, 86(24), 18073–18084. [Link]

-

Organic Chemistry Portal. Iodonium salt synthesis. [Link]

-

Wirth, T. (2018). Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Beilstein Journal of Organic Chemistry, 14, 2838–2845. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]

- 6. Facile One‐Pot Synthesis of Diaryliodonium Salts from Arenes and Aryl Iodides with Oxone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. diva-portal.org [diva-portal.org]

- 9. Iodonium salt synthesis [organic-chemistry.org]

Ullmann coupling reaction conditions for hindered aryl iodides

Application Note: Overcoming Steric Barriers in Ullmann Coupling

Part 1: Executive Summary & Core Directive

The Challenge: Classical Ullmann condensation requires harsh temperatures (>200 °C) and stoichiometric copper, often failing completely with ortho-substituted (hindered) aryl iodides due to the "ortho-effect"—steric repulsion that inhibits both the oxidative addition of the aryl halide to the copper center and the subsequent coordination of the nucleophile.

The Solution: Modern Ligand-Promoted Ullmann-Goldberg coupling utilizes bidentate ligands (diamines, oxalamides, amino acids) to stabilize the catalytically active Cu(I) species, preventing catalyst disproportionation and lowering the activation energy for oxidative addition. This guide provides two field-proven protocols specifically designed for hindered substrates , enabling coupling at mild temperatures (60–100 °C).

Part 2: Mechanistic Logic & Critical Parameters

To troubleshoot hindered couplings, one must understand the catalytic cycle. The rate-determining step for hindered aryl iodides is often the Oxidative Addition (OA) of the Ar-I bond to the Cu(I) complex.

Mechanistic Workflow (DOT Visualization)

Figure 1: The Ligand-Promoted Ullmann Catalytic Cycle. Note that for hindered substrates, the ligand (L) is critical for stabilizing the Cu(III) intermediate and preventing catalyst aggregation.

Critical Parameter Optimization Matrix

| Parameter | Recommendation for Hindered Substrates | Scientific Rationale |

| Ligand | Oxalic Diamides (OADO) or Diketonates | These ligands form rigid 5- or 6-membered chelates with Cu, creating a "pocket" that forces the reactive center open while preventing bulk aggregation of CuI. |

| Copper Source | CuI (99.999% purity preferred) | Cu(I) is the active species.[1] Avoid Cu(0) or Cu(II) sources unless using a reducing environment. Trace impurities in lower grade CuI can deactivate the ligand. |

| Base | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect": Larger Cs⁺ cation has higher solubility in organic solvents (DMSO/DMF) and weaker ion pairing with carbonate, making the base more "naked" and reactive. |

| Solvent | DMSO or DMF | High dielectric constants stabilize the polar transition states of the Cu(I)/Cu(III) cycle. |

Part 3: Experimental Protocols

Protocol A: The "Ma" Protocol (Gold Standard for C-N Coupling)

Best for: Extremely hindered aryl iodides (e.g., di-ortho substituted) coupling with amines or amides. Reference Grounding: Developed based on the work of Dawei Ma [1, 2], utilizing oxalic diamide ligands to enable coupling under mild conditions.

Reagents:

-

Hindered Aryl Iodide (1.0 equiv)

-

Nucleophile (Amine/Amide) (1.2 – 1.5 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand:

-Dibenzyloxalamide (DBO) or BHMPO (20 mol%) -

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step Methodology:

-

Pre-Complexation (Crucial): In a glovebox or under Argon, add CuI (10 mol%) and the Oxalic Diamide Ligand (20 mol%) to a reaction vial. Add 1/3 of the total DMSO volume. Stir at room temperature for 15 minutes.

-

Why? This ensures the formation of the active L-Cu complex before the hindered substrate interferes.

-

-

Substrate Addition: Add the Aryl Iodide, Nucleophile, and Cs₂CO₃ to the vial.

-

Solvent Completion: Add the remaining DMSO to reach 0.5 M concentration relative to the aryl iodide.

-